butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate
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Overview
Description
Butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate is a synthetic organic compound Its complex structure features a benzisothiazole ring system conjugated with a benzoate group through a propanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate can be accomplished through multiple steps involving:
Formation of the benzisothiazole core.
Introduction of the propanamide linkage.
Esterification to introduce the butyl benzoate group.
Common conditions include controlled temperatures, catalysts for specific steps, and purification stages such as recrystallization and chromatography.
Industrial Production Methods
Industrial production might use continuous flow synthesis to optimize yields and purity. This involves automated processes that maintain consistent reaction conditions, minimizing human error and maximizing efficiency. These methods are often proprietary and tailored to each production facility.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidative reactions, particularly at the benzisothiazole core.
Reduction: : Possible at the carbonyl groups under mild conditions.
Substitution: : Both nucleophilic and electrophilic substitution can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Acidic or basic conditions depending on the target reaction.
Major Products Formed from These Reactions
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable scaffold in medicinal chemistry for developing new drugs.
Biology
Potentially useful in the study of enzyme interactions due to its stable yet reactive functional groups. It could serve as a molecular probe in biochemical assays.
Medicine
May have therapeutic properties that are under investigation, such as anti-inflammatory or anti-cancer activities, given its structural similarities to bioactive compounds.
Industry
Its robust chemical properties make it a candidate for use in materials science, including polymer production and surface coatings.
Mechanism of Action
The compound's mechanism of action involves interacting with specific molecular targets, potentially inhibiting or modifying the function of enzymes or receptors. The benzisothiazole core might play a significant role in its biological activity, potentially interacting with cellular proteins and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate
Methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate
Highlighting Its Uniqueness
Butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate is unique due to its butyl ester group, which can influence its solubility and interaction with biological membranes, distinguishing it from its ethyl and methyl counterparts. This specificity could translate to different pharmacokinetics and biodistribution profiles, making it a compound of interest in research and industrial applications.
Conclusion
This compound is a multifaceted compound with a broad spectrum of potential applications. Its detailed study offers insights into its chemical behavior and possibilities for scientific advancements. Whether in the lab, clinic, or industry, its unique structure ensures its place in the ongoing exploration of chemical and biological sciences.
Properties
IUPAC Name |
butyl 4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-2-3-14-29-21(26)15-8-10-16(11-9-15)22-19(24)12-13-23-20(25)17-6-4-5-7-18(17)30(23,27)28/h4-11H,2-3,12-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIYARHUHFBWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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